molecular formula C19H16O2S B12840750 1-{5-[2-(Benzyloxy)phenyl]-2-thienyl}ethanone

1-{5-[2-(Benzyloxy)phenyl]-2-thienyl}ethanone

Katalognummer: B12840750
Molekulargewicht: 308.4 g/mol
InChI-Schlüssel: ORJJPVLRFICKOE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-{5-[2-(Benzyloxy)phenyl]-2-thienyl}ethanone is an organic compound that features a benzyl ether group attached to a phenyl ring, which is further connected to a thienyl ring through an ethanone linkage

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-{5-[2-(Benzyloxy)phenyl]-2-thienyl}ethanone typically involves the following steps:

    Starting Materials: The synthesis begins with 2-(benzyloxy)benzaldehyde and 2-thiophenecarboxylic acid.

    Condensation Reaction: The two starting materials undergo a condensation reaction in the presence of a base such as sodium hydroxide (NaOH) to form the intermediate product.

    Oxidation: The intermediate product is then oxidized using an oxidizing agent like potassium permanganate (KMnO4) to yield the final product, this compound.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions: 1-{5-[2-(Benzyloxy)phenyl]-2-thienyl}ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol.

    Substitution: The benzyl ether group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Substituted benzyl ethers.

Wissenschaftliche Forschungsanwendungen

1-{5-[2-(Benzyloxy)phenyl]-2-thienyl}ethanone has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-{5-[2-(Benzyloxy)phenyl]-2-thienyl}ethanone involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: The exact pathways depend on the specific application, but may include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with cellular membranes.

Vergleich Mit ähnlichen Verbindungen

    2-(Benzyloxy)benzaldehyde: Shares the benzyloxyphenyl moiety but lacks the thienyl and ethanone groups.

    2-Thiophenecarboxylic Acid: Contains the thienyl group but lacks the benzyloxyphenyl and ethanone groups.

    1-(Benzyloxy)phenyl)ethanone: Similar structure but without the thienyl group.

Uniqueness: 1-{5-[2-(Benzyloxy)phenyl]-2-thienyl}ethanone is unique due to the combination of the benzyloxyphenyl and thienyl groups linked through an ethanone moiety. This unique structure imparts specific chemical and biological properties that are not observed in the individual components or other similar compounds.

Eigenschaften

Molekularformel

C19H16O2S

Molekulargewicht

308.4 g/mol

IUPAC-Name

1-[5-(2-phenylmethoxyphenyl)thiophen-2-yl]ethanone

InChI

InChI=1S/C19H16O2S/c1-14(20)18-11-12-19(22-18)16-9-5-6-10-17(16)21-13-15-7-3-2-4-8-15/h2-12H,13H2,1H3

InChI-Schlüssel

ORJJPVLRFICKOE-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)C1=CC=C(S1)C2=CC=CC=C2OCC3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.